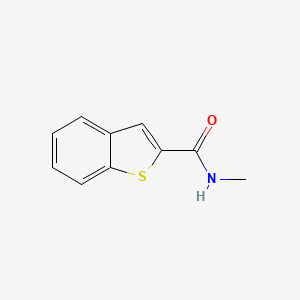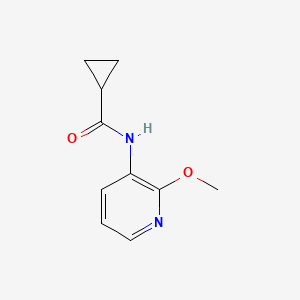
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide, also known as MPC, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of cyclopropane carboxamides and has shown promising results in various scientific studies. In
Mécanisme D'action
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide exerts its pharmacological effects through the modulation of the immune system and the inhibition of various enzymes and signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines and to activate anti-inflammatory pathways. N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide also inhibits the activity of histone deacetylases, leading to the upregulation of tumor suppressor genes. Additionally, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been shown to bind to the cannabinoid receptor CB2, which plays a role in the regulation of the immune system.
Biochemical and physiological effects:
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, leading to improved tissue function and reduced tissue damage. N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has also been shown to have a neuroprotective effect, reducing neuronal damage and improving cognitive function. Furthermore, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and good bioavailability. However, one limitation of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide. One potential area of research is the use of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has shown promise as a diagnostic tool in cancer imaging, and further research in this area could lead to the development of new cancer therapies. Finally, the development of new synthesis methods for N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide could lead to improved yields and purity, making it more accessible for research and clinical use.
Conclusion:
In conclusion, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide is a novel chemical compound with promising therapeutic applications. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a potential candidate for the treatment of a range of diseases. Further research in this area could lead to the development of new therapies and diagnostic tools.
Méthodes De Synthèse
The synthesis of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide involves the reaction of 2-methoxypyridine-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to provide high yields and purity of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has also been shown to have a significant effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases. Furthermore, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been studied for its potential as a diagnostic tool in cancer imaging.
Propriétés
IUPAC Name |
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10-8(3-2-6-11-10)12-9(13)7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPIQJRLMZWULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

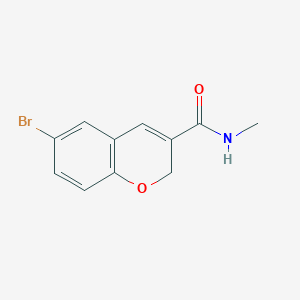
![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)
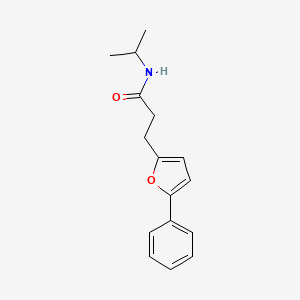
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-isonicotinoylpiperazine](/img/structure/B7518575.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B7518585.png)
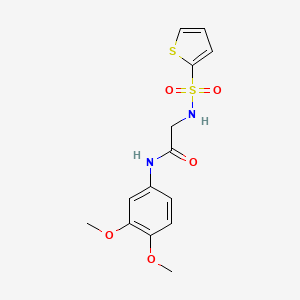
![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)
![5-Methyl-3-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7518621.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)
